molecular formula C8H6N2O2S B6190009 3-methyl-[1,2]thiazolo[4,5-b]pyridine-6-carboxylic acid CAS No. 2694728-66-8

3-methyl-[1,2]thiazolo[4,5-b]pyridine-6-carboxylic acid

Cat. No.: B6190009
CAS No.: 2694728-66-8
M. Wt: 194.21 g/mol
InChI Key: SZFOWHIHHZICBI-UHFFFAOYSA-N
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Description

3-Methyl-[1,2]thiazolo[4,5-b]pyridine-6-carboxylic acid is a heterocyclic organic compound characterized by its thiazole and pyridine rings. This compound is part of the thiazolo[4,5-b]pyridine family, which is known for its diverse biological and chemical properties. The presence of the carboxylic acid group and the methyl group on the thiazole ring makes it a unique and valuable molecule in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-[1,2]thiazolo[4,5-b]pyridine-6-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminothiazole with a suitable pyridine derivative under acidic conditions. The reaction conditions often require the use of strong acids, such as hydrochloric acid, and heating to promote cyclization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on the desired scale and purity of the final product. Catalysts and solvents are carefully selected to optimize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-[1,2]thiazolo[4,5-b]pyridine-6-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and a suitable base.

Major Products Formed:

  • Oxidation: The oxidation of the methyl group can lead to the formation of this compound derivatives with higher oxidation states.

  • Reduction: Reduction of the carboxylic acid group can yield the corresponding aldehyde or alcohol.

  • Substitution: Substitution reactions can introduce various alkyl or aryl groups at different positions on the thiazole or pyridine rings.

Scientific Research Applications

Chemistry: In chemistry, 3-methyl-[1,2]thiazolo[4,5-b]pyridine-6-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the construction of pharmaceuticals and other biologically active compounds.

Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to interact with various biological targets makes it a useful tool in drug discovery and development.

Medicine: In the medical field, derivatives of this compound have been investigated for their therapeutic properties. These derivatives have shown promise in the treatment of diseases such as cancer, inflammation, and microbial infections.

Industry: In industry, this compound is used in the development of new materials and chemical processes. Its versatility and reactivity make it a valuable component in the synthesis of advanced materials and coatings.

Mechanism of Action

The mechanism by which 3-methyl-[1,2]thiazolo[4,5-b]pyridine-6-carboxylic acid exerts its effects depends on its specific application. In drug development, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved can vary widely, but often include key signaling pathways in cells.

Comparison with Similar Compounds

  • Thiazolo[4,5-b]pyridine derivatives: These compounds share the thiazole and pyridine rings but may differ in the substitution pattern on the rings.

  • Indole derivatives: While structurally different, indole derivatives also exhibit similar biological activities and are used in similar applications.

Uniqueness: 3-Methyl-[1,2]thiazolo[4,5-b]pyridine-6-carboxylic acid stands out due to its specific substitution pattern, which can influence its reactivity and biological activity. Its unique structure allows for a wide range of chemical transformations and applications, making it a valuable compound in scientific research and industry.

Properties

CAS No.

2694728-66-8

Molecular Formula

C8H6N2O2S

Molecular Weight

194.21 g/mol

IUPAC Name

3-methyl-[1,2]thiazolo[4,5-b]pyridine-6-carboxylic acid

InChI

InChI=1S/C8H6N2O2S/c1-4-7-6(13-10-4)2-5(3-9-7)8(11)12/h2-3H,1H3,(H,11,12)

InChI Key

SZFOWHIHHZICBI-UHFFFAOYSA-N

Canonical SMILES

CC1=NSC2=C1N=CC(=C2)C(=O)O

Purity

95

Origin of Product

United States

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